

Application Notes and Protocols: Tri-tert-butyl Borate in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: *Tri-tert-butyl borate*

Cat. No.: *B147545*

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Introduction

Tri-tert-butyl borate, a trialkyl borate ester, serves as a versatile and efficient reagent in modern pharmaceutical synthesis. Its principal application lies in its role as a precursor for the *in situ* generation of boronic esters, which are key intermediates in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly those possessing a biaryl or heteroaryl-aryl core structure. This document provides detailed application notes and experimental protocols for the use of **tri-tert-butyl borate** in the synthesis of pharmaceutical intermediates.

Key Applications in Pharmaceutical Synthesis

The primary application of **tri-tert-butyl borate** in the pharmaceutical industry is the formation of carbon-carbon bonds via Suzuki-Miyaura cross-coupling reactions. This strategy is frequently employed in the synthesis of various drug classes, including:

- Angiotensin II Receptor Blockers (ARBs) or 'Sartans': This class of antihypertensive drugs, which includes molecules like Losartan and Valsartan, features a characteristic biphenyl scaffold.

- Fungicides: For example, the synthesis of Boscalid, a widely used agricultural fungicide, involves a crucial Suzuki-Miyaura coupling step to create its biphenylamide structure.[1]
- Kinase Inhibitors: Many small molecule kinase inhibitors developed for oncology indications rely on the formation of complex biaryl structures, often assembled via Suzuki-Miyaura coupling.

Beyond its use in cross-coupling reactions, **tri-tert-butyl borate** can also function as an additive in the synthesis of chiral α -hydroxy esters, which are valuable chiral building blocks for various pharmaceuticals.

Data Presentation: Physical and Chemical Properties

A comprehensive understanding of the physical and chemical properties of **tri-tert-butyl borate** is essential for its safe and effective use in synthesis.

Property	Value	Reference
CAS Number	7397-43-5	
Molecular Formula	$C_{12}H_{27}BO_3$	
Molecular Weight	230.15 g/mol	
Appearance	Colorless liquid	
Density	0.811 g/mL at 25 °C	
Boiling Point	101 °C at 74 mmHg	
Melting Point	18-19 °C	
Refractive Index	$n_{20/D}$ 1.389	
Flash Point	29 °C (84.2 °F)	

Experimental Protocols

Protocol 1: One-Pot Synthesis of a Biaryl Intermediate via Lithiation, Borylation, and Suzuki-Miyaura Coupling

This protocol describes a representative one-pot procedure for the synthesis of a 4'-methyl-[1,1'-biphenyl]-2-carbonitrile, a key intermediate in the synthesis of certain sartan drugs. The methodology is adapted from established procedures for related trialkyl borates.[\[2\]](#)

Reaction Scheme:

Materials:

- 4-Bromotoluene (1.0 equiv)
- Anhydrous Tetrahydrofuran (THF)
- n-Butyllithium (n-BuLi) in hexanes (1.0 equiv)
- **Tri-tert-butyl borate** (1.0 equiv)
- 2-Bromobenzonitrile (1.0 equiv)
- [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) ($\text{Pd}(\text{dppf})\text{Cl}_2$) (0.02 equiv)
- Aqueous Sodium Carbonate (Na_2CO_3) solution (2 M)
- Toluene
- Saturated aqueous Sodium Chloride (brine)
- Anhydrous Magnesium Sulfate (MgSO_4)

Equipment:

- Three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, an addition funnel, and a nitrogen inlet.
- Schlenk line or other inert atmosphere setup.

- Standard laboratory glassware for workup and purification.

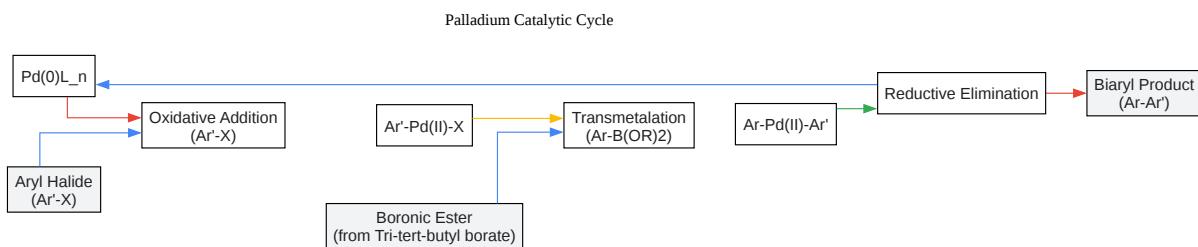
Procedure:

- Lithiation: To a flame-dried three-neck flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C using a dry ice/acetone bath. Add 4-bromotoluene to the cooled THF. To this solution, add n-butyllithium dropwise via the addition funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.
- Borylation: To the freshly prepared organolithium solution, add **tri-tert-butyl borate** dropwise via the addition funnel, again maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.
- Suzuki-Miyaura Coupling: To the reaction mixture containing the in situ generated boronic ester, add the Pd(dppf)Cl₂ catalyst, followed by the 2 M aqueous Na₂CO₃ solution. Finally, add a solution of 2-bromobenzonitrile in toluene.
- Reaction Execution: Heat the biphasic mixture to 80 °C and stir vigorously for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup: After the reaction is complete, cool the mixture to room temperature and separate the organic and aqueous layers. Extract the aqueous layer with toluene. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
- Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 4'-methyl-[1,1'-biphenyl]-2-carbonitrile.

Quantitative Data (Representative):

Parameter	Value
Yield	75-85%
Purity (by HPLC)	>98%

Mandatory Visualizations



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References

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